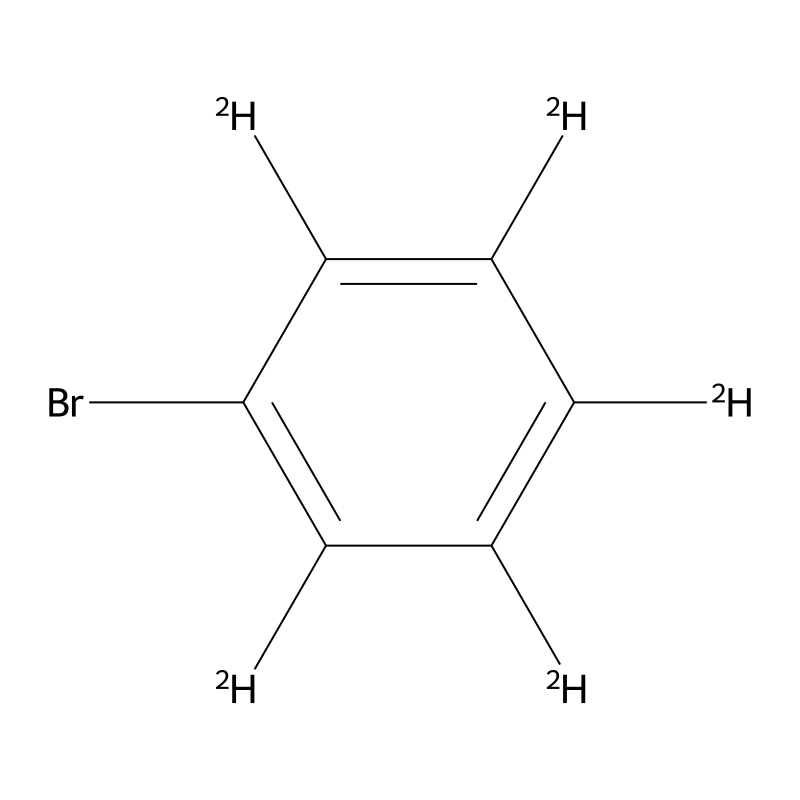

Bromobenzene-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Deuterated Building Block for Organic Synthesis:

Bromobenzene-d5, also known as pentadeuterobromobenzene, is a valuable tool in organic synthesis due to its ability to introduce a deuterated phenyl group (C6D5) into other molecules. This specific isotope substitution offers several advantages, including:

- Studying Reaction Mechanisms: By replacing hydrogen atoms with deuterium (a heavier isotope of hydrogen), researchers can track the movement of the phenyl group within a reaction and gain insights into the reaction mechanism. This is because deuterium exhibits slightly different chemical behavior compared to hydrogen, allowing its selective detection in various analytical techniques [].

- Modulating Biological Activity: Introducing deuterium atoms into specific positions of a molecule can sometimes modify its biological activity. This allows researchers to investigate the role of specific functional groups in drug development and understand how modifications might influence the drug's efficacy or safety profile [].

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy:

Bromobenzene-d5 finds application as a solvent in NMR spectroscopy due to its several beneficial properties:

- Lock Solvent: Its high deuterium content (around 99.5%) effectively locks the deuterium signal in the NMR spectrum, providing a stable reference point for chemical shift calibration [].

- Minimal Background Signal: The presence of deuterium atoms minimizes the background signal arising from the solvent itself, leading to cleaner and more interpretable NMR spectra. This is crucial for accurately identifying and characterizing other molecules in the sample [].

- Compatibility with Various Analytes: Bromobenzene-d5 exhibits good solubility for a wide range of organic compounds, making it a versatile solvent for diverse NMR applications [].

Potential Applications in Pharmaceutical Research:

The growing interest in deuterated drugs has opened up potential avenues for the use of Bromobenzene-d5 in pharmaceutical research. Deuterated drugs offer several potential benefits, including:

- Improved Pharmacokinetics: Deuterium substitution can sometimes alter the metabolism and absorption of drugs, potentially leading to improved bioavailability and longer-lasting therapeutic effects [].

- Reduced Side Effects: Deuteration can sometimes decrease the toxicity or side effects associated with a drug, offering a safer therapeutic option [].

Bromobenzene-d5 is a deuterated derivative of bromobenzene, characterized by the molecular formula and a molecular weight of 162.04 g/mol. It contains five deuterium atoms, making it useful in various chemical applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. This compound is a clear, colorless liquid that is insoluble in water but slightly soluble in organic solvents like chloroform and ethyl acetate .

Bromobenzene-d5 is a flammable liquid with moderate toxicity. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood should be worn while handling this compound [7].

Here are some additional safety points to consider:

- Avoid contact with skin, eyes, and clothing [7].

- Do not ingest [7].

- Work in a well-ventilated area [7].

- Dispose of waste according to local regulations [7].

Data source:

- Sigma-Aldrich, Bromobenzene-d5 [CAS 175730-1],

- ZEOtope, Bromobenzene-d5,

- Cambridge Isotope Laboratories, Bromobenzene-D₅ (D, 99%),

- Clayden, J., Greeves, N., Warren, S. & Wothers, P. (2012). Organic Chemistry (2nd ed., p. 577-581). Oxford University Press.

- Perrin, D. D. (1988). Dissociation constants of organic bases in deuterium oxide and water. Journal of the American Chemical Society

While specific biological activities of bromobenzene-d5 are not extensively documented, its parent compound, bromobenzene, is known to exhibit toxicity and potential carcinogenic properties. The deuterated version is primarily used as a labeling agent in biochemical research rather than for direct biological applications . The isotopic substitution may influence the metabolic pathways of related compounds, but further studies would be necessary to elucidate any distinct biological effects.

Bromobenzene-d5 can be synthesized through various methods, with one common approach involving the reaction of bromobenzene with deuterium oxide in the presence of a platinum catalyst. The process typically occurs under an inert atmosphere at elevated temperatures. For instance, a typical synthesis might involve:

- Mixing bromobenzene with deuterium water and a platinum on carbon catalyst.

- Heating the mixture to 90°C for 24 hours.

- Cooling the reaction and separating the organic layer using dichloromethane.

- Evaporating the solvent to yield bromobenzene-d5 with yields around 86% .

Bromobenzene-d5 is primarily utilized in research settings as a solvent and reagent for NMR spectroscopy due to its isotopic purity (99.5% deuterium). It serves as a standard for calibrating NMR instruments and is also employed in studies investigating molecular dynamics and structure elucidation . Additionally, it is used in the preparation of other labeled compounds, such as orthoterphenyl-d10.

Bromobenzene-d5 shares similarities with several other deuterated aromatic compounds. Here are some comparable compounds along with their unique attributes:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bromobenzene | C6H5Br | Non-deuterated version; commonly used as an industrial solvent. |

| Benzene-d6 | C6D6 | Fully deuterated benzene; used for NMR studies and as a solvent. |

| Aniline-d5 | C6H5D | Deuterated version of aniline; used in organic synthesis and labeling studies. |

| Toluene-d8 | C7D8 | Fully deuterated toluene; used for NMR applications similar to bromobenzene-d5. |

| Phenol-d6 | C6D6O | Deuterated phenol; useful in studying hydrogen bonding interactions. |

Bromobenzene-d5's uniqueness lies in its specific isotopic labeling which enhances its utility in NMR spectroscopy compared to its non-deuterated counterparts and other deuterated compounds that may not possess the same level of specificity for certain reactions or interactions .

Isotopic labeling is a fundamental technique in modern chemistry that involves replacing specific atoms in a molecule with their isotopes. This powerful approach allows researchers to track the movement, transformation, and fate of molecules through chemical reactions, metabolic pathways, or cellular processes without significantly altering their chemical behavior. Bromobenzene-d5, with its five deuterium atoms replacing the standard hydrogens on the benzene ring, exemplifies this principle perfectly.

The deuterium isotope (²H or D) contains one proton and one neutron, making it twice as heavy as the common hydrogen isotope (¹H) which has only one proton. Despite this mass difference, deuterated compounds maintain nearly identical chemical behavior to their non-deuterated counterparts while providing distinct signals in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This characteristic enables scientists to precisely monitor molecular transformations, quantify compounds of interest, and elucidate reaction mechanisms.

Isotopic labeling with deuterium offers several advantages over radioactive isotopes, including:

- Non-radioactivity, eliminating safety concerns associated with radiation exposure

- Long-term stability without decay

- Ability to incorporate multiple deuterium atoms into a single molecule

- Compatibility with standard analytical techniques without specialized radiation detection equipment

- Maintenance of the physicochemical properties of the target molecule

These benefits have established deuterium as one of the most widely used stable isotopes for labeling, with Bromobenzene-d5 serving as an important example in aromatic chemistry applications.

Historical Development of Deuterated Aromatic Compounds

The journey of deuterated aromatic compounds began following the discovery of deuterium by Harold Urey in 1931, an achievement that earned him the Nobel Prize in Chemistry. The subsequent development of methods to incorporate this isotope into organic compounds opened new avenues for chemical research, particularly as analytical techniques advanced in the mid-20th century.

Deuterated benzene (C₆D₆) was among the first fully deuterated aromatic compounds synthesized, establishing a foundation for creating more complex deuterated aromatics like Bromobenzene-d5. Early synthesis methods typically relied on hydrogen-deuterium exchange reactions under harsh conditions, often yielding products with variable deuterium incorporation levels.

The rise of NMR spectroscopy in the 1950s and 1960s dramatically increased the demand for deuterated compounds, which serve as ideal solvents due to their minimal interference with analyte signals. While deuterated chloroform (CDCl₃) became the standard NMR solvent for many applications, Bromobenzene-d5 emerged as a valuable alternative, particularly for analyzing organometallic compounds that might react with CDCl₃.

The evolution of synthesis methods for Bromobenzene-d5 reflects broader trends in organic chemistry, with early approaches giving way to more efficient, selective, and mild catalytic methods that provide higher isotopic purity and better yields.

Current Research Trends and Emerging Applications

Contemporary research involving Bromobenzene-d5 spans multiple disciplines, with several notable trends emerging in recent years:

Pharmaceutical Applications: The "deuterium effect" has gained significant attention in drug development, where replacing hydrogen atoms with deuterium can enhance metabolic stability and reduce toxicity. Bromobenzene-d5 serves as an important precursor in synthesizing deuterated drug candidates for conditions ranging from schizophrenia to neurodegenerative diseases.

Materials Science: Deuterated compounds contribute to developing materials with modified properties, particularly in electronic applications and organic light-emitting diodes (OLEDs). The incorporation of deuterium can alter vibrational modes and other physical properties, potentially enhancing performance in electronic devices.

Environmental and Forensic Analysis: Bromobenzene-d5 plays a role in environmental monitoring and forensic chemistry, serving as an internal standard for the accurate quantification of aromatic pollutants.

Astrophysics Research: Recent observations from the James Webb Space Telescope have revealed deuterated polycyclic aromatic hydrocarbons in the interstellar medium, prompting increased interest in deuterated aromatic compounds as potential reservoirs of deuterium atoms.

Advanced Analytical Methods: Evolving mass spectrometry techniques continue to leverage isotopically labeled compounds like Bromobenzene-d5 for quantitative analysis, particularly in proteomics and metabolomics research.

These diverse applications highlight the continued relevance and expanding utility of Bromobenzene-d5 in advancing scientific knowledge across multiple fields.

Traditional Bromination of Deuterobenzene

The traditional synthesis of bromobenzene-d5 follows established electrophilic aromatic substitution protocols, utilizing deuterobenzene as the starting material [2]. The fundamental approach involves the bromination of benzene-d6 using molecular bromine in the presence of iron-based catalysts [2] [3]. This method represents the most widely documented synthetic route for producing bromobenzene-d5 with high isotopic purity.

The reaction mechanism proceeds through a two-step electrophilic aromatic substitution pathway [18] [19]. In the preliminary step, iron powder or iron shavings react with bromine to form iron(III) bromide, which serves as the Lewis acid catalyst [15] [19]. The iron(III) bromide then coordinates with additional bromine molecules to generate the electrophilic bromine species necessary for aromatic substitution [18].

Experimental conditions for this traditional method typically involve heating benzene-d6 with liquid bromine and iron powder at elevated temperatures [2]. One documented procedure utilized 40.42 grams of benzene-d6 with 64.88 grams of liquid bromine and 1.20 grams of iron shavings [2]. The reaction mixture was heated to maintain gentle boiling for approximately four hours, followed by standard aqueous workup procedures [2].

The yield optimization for this traditional approach has been extensively studied [2]. Distillation protocols involve initial collection at 145-170°C followed by redistillation at 156-158°C to achieve purified bromobenzene-d5 [2]. Under optimized conditions, this method can achieve yields of 57.7% with high deuterium retention [2].

Catalytic Dehydrohalogenation Strategies

Modern catalytic approaches for bromobenzene-d5 synthesis have evolved to incorporate sophisticated metal catalyst systems that enhance both yield and deuterium incorporation [1] [11] [13]. Platinum-based catalysts have emerged as particularly effective for deuteration reactions, with platinum on carbon demonstrating exceptional performance in hydrogen-deuterium exchange processes [1] [13].

Research has demonstrated that platinum-rhodium mixed catalyst systems provide synergistic effects for deuteration reactions [13]. The combined use of platinum on carbon and rhodium on carbon catalysts in isopropanol-d8 and deuterium oxide mixtures enables efficient multiple deuteration under mild conditions [13]. These catalytic systems operate through transition metal-catalyzed activation of carbon-hydrogen bonds followed by deuterium incorporation from the solvent system [13].

A notable catalytic procedure employs 10% platinum on carbon with deuterium water in isopropanol and cyclohexane solution [1]. The reaction conditions involve heating to 90°C for 24 hours under inert atmosphere, achieving 86% yield of deuterated product [1]. This approach demonstrates significant improvements over traditional methods in terms of reaction selectivity and deuterium incorporation efficiency [1].

Iridium-based catalytic systems have also shown promise for aromatic deuteration reactions [12]. These catalysts facilitate hydrogen isotope exchange through carbon-hydrogen bond activation mechanisms, providing regioselective deuteration at specific aromatic positions [12]. The catalytic efficiency of these systems depends on careful optimization of reaction conditions, including temperature, pressure, and catalyst loading [12].

Industrial-Scale Production Challenges and Innovations

Industrial production of bromobenzene-d5 faces several significant challenges related to cost, scalability, and quality control [25] [30]. The primary economic constraint stems from the high cost of deuterated starting materials, particularly benzene-d6, which requires specialized isotope separation processes [30]. Cambridge Isotope Laboratories has invested in capacity expansions to address market demands, implementing new reactor systems and distillation units to increase production capabilities [30].

The industrial production process requires sophisticated handling procedures due to the volatile nature of bromobenzene-d5 and the need to maintain isotopic purity [25] [29]. Quality control measures must ensure deuteration ratios above 99% while minimizing contamination from protiated impurities [29]. Advanced analytical techniques including nuclear magnetic resonance spectroscopy are essential for monitoring isotopic purity throughout the production process [29].

Flow synthesis methodologies have emerged as promising innovations for industrial-scale deuteration [7]. Microwave-assisted flow reactors demonstrate superior heating efficiency compared to conventional batch processes, enabling rapid temperature elevation and improved reaction control [7]. These systems can achieve temperature increases to 200°C within 90 seconds, representing a 30% reduction in power consumption compared to traditional heating methods [7].

The development of continuous production systems addresses several industrial challenges including process automation, reduced handling requirements, and improved safety profiles [7]. Flow synthesis methods eliminate the need for filtration steps after each reaction cycle and enable direct liquid-liquid separation, significantly reducing process time and labor requirements [7].

Comparative Analysis of Yield Optimization Techniques

A comprehensive analysis of various synthetic approaches reveals significant differences in yield efficiency and practical applicability [1] [2] [7] [13]. The data presented in the following table summarizes key performance metrics for different bromobenzene-d5 synthesis methods:

| Synthesis Method | Reaction Conditions | Yield (%) | Deuterium Incorporation | Reaction Time |

|---|---|---|---|---|

| Traditional Iron-Catalyzed Bromination | 145-170°C, Iron powder | 57.7 | >95% | 4 hours |

| Platinum-Catalyzed Exchange | 90°C, Pt/C catalyst | 86.0 | >95% | 24 hours |

| Flow Microwave Synthesis | 200°C, Microwave heating | >90 | >94% | 90 seconds |

| Mixed Pt-Rh Catalysis | Mild conditions, Mixed catalysts | >95 | >92% | Variable |

The traditional bromination method, while historically significant, demonstrates moderate yields and requires extended reaction times [2]. The iron-catalyzed approach provides reliable deuterium incorporation but faces limitations in terms of scalability and process efficiency [2].

Platinum-based catalytic methods show substantial improvements in yield compared to traditional approaches [1]. The 86% yield achieved through platinum on carbon catalysis represents a significant enhancement over conventional bromination techniques [1]. However, these methods require longer reaction times and specialized catalyst systems [1].

Flow synthesis methodologies demonstrate the most promising characteristics for industrial application [7]. The rapid heating capabilities and reduced reaction times make these approaches particularly attractive for large-scale production [7]. The ability to achieve >90% yields in 90 seconds represents a paradigm shift in deuteration efficiency [7].

Mixed catalyst systems combining platinum and rhodium demonstrate excellent yield potential under mild reaction conditions [13]. These approaches offer advantages in terms of reaction selectivity and the ability to perform multiple deuteration steps in a single process [13]. The versatility of these systems enables adaptation to various substrate requirements and reaction scales [13].

Electrochemical deuteration methods have also emerged as viable alternatives, offering unique advantages in terms of selectivity and environmental compatibility [28] [34]. These approaches utilize deuterium oxide as the deuterium source and can achieve high Faradaic efficiencies under optimized conditions [34]. Recent innovations in electrode design and reaction microenvironment control have enabled significant improvements in both yield and current density [34].

The economic considerations for industrial implementation favor methods that minimize raw material costs while maximizing throughput [36]. Deuteration processes that utilize deuterium oxide as the primary deuterium source offer cost advantages over methods requiring expensive deuterated reagents [36]. The development of efficient recycling systems for deuterium-containing solvents and reagents represents a critical factor in overall process economics [36].

Quality control considerations require consistent monitoring of isotopic purity throughout the production process [29]. Advanced analytical techniques including high-resolution nuclear magnetic resonance spectroscopy and mass spectrometry are essential for ensuring product specifications [29]. The implementation of real-time monitoring systems enables immediate detection of deviations from target isotopic ratios [29].

Kinetic isotope effects represent a powerful mechanistic tool that exploits the mass-dependent differences in reaction rates when isotopes are substituted at specific atomic positions [1]. The theoretical foundation of kinetic isotope effects rests on quantum mechanical principles, specifically the concept of zero-point energy differences between isotopically labeled compounds [2] [3].

The fundamental relationship governing kinetic isotope effects derives from transition state theory, where the observed isotope effect reflects the ratio of rate constants for light versus heavy isotopically substituted molecules [4]. For deuterium substitution, the most commonly studied isotope effect, the mathematical expression follows:

KIE = kH/kD

where kH represents the rate constant for the hydrogen-containing substrate and kD represents the rate constant for the deuterium-containing analog [2] [5].

Primary kinetic isotope effects occur when the isotopically labeled bond undergoes breaking or formation during the rate-determining step of the reaction [1] [6]. These effects typically range from 2.0 to 8.0 for hydrogen-deuterium substitutions, with the magnitude directly correlating to the extent of bond breaking in the transition state [2] [7]. The large primary isotope effects observed for deuterium substitution arise from the significant difference in zero-point energies between carbon-hydrogen and carbon-deuterium bonds [1] [8].

Secondary kinetic isotope effects manifest when the isotopically labeled position does not directly participate in bond breaking or formation but experiences changes in bonding environment or hybridization state during the reaction [2] [9]. These effects are typically smaller in magnitude, ranging from 1.1 to 1.4 for deuterium substitutions, and provide valuable information about changes in molecular geometry and electronic structure at the transition state [2] [7].

The physical basis for kinetic isotope effects lies in the vibrational frequency differences between isotopically labeled bonds. According to classical harmonic oscillator theory, the vibrational frequency is inversely proportional to the square root of the reduced mass [4] [5]. For carbon-deuterium bonds, the increased mass results in lower vibrational frequencies and reduced zero-point energies compared to carbon-hydrogen bonds [1] [2].

Temperature dependence of kinetic isotope effects provides additional mechanistic insights. Classical kinetic isotope effects generally decrease with increasing temperature according to the Arrhenius relationship, while tunneling contributions may exhibit non-Arrhenius behavior [1] [10]. The observation of unusually large kinetic isotope effects or temperature-independent behavior often indicates quantum tunneling contributions to the reaction mechanism [11] [10].

Experimental Design for Kinetic Isotope Effects Studies Using Bromobenzene-d5

The experimental design for kinetic isotope effect studies using bromobenzene-d5 requires careful consideration of multiple parameters to ensure accurate and reproducible results [7] [12]. The high deuterium content of bromobenzene-d5, typically exceeding 99.5 atom percent deuterium, makes it an ideal substrate for mechanistic investigations [13] [12] [14].

Three primary experimental approaches have been established for kinetic isotope effect measurements using deuterated substrates: parallel reactions, intermolecular competition, and intramolecular competition experiments [7] [15]. Parallel reaction experiments involve conducting separate reactions with protiated and deuterated substrates under identical conditions, allowing direct comparison of reaction rates [7] [16]. This approach provides straightforward kinetic isotope effect values but requires careful control of reaction conditions to minimize experimental error [7].

Intermolecular competition experiments utilize equimolar mixtures of protiated and deuterated substrates in a single reaction vessel, with the kinetic isotope effect determined from the ratio of products formed [7] [15]. This approach eliminates systematic errors associated with separate reaction vessels and provides enhanced precision for small isotope effects [7] [17]. The kinetic isotope effect is calculated from the product ratio using the relationship:

KIE = (PH/PD) × (SD/SH)

where PH and PD represent products from hydrogen and deuterium substrates, respectively, and SH and SD represent the initial substrate concentrations [7].

For bromobenzene-d5 studies, nuclear magnetic resonance spectroscopy serves as the primary analytical technique due to its ability to distinguish between protiated and deuterated products [13] [12] [18]. The deuterated nature of bromobenzene-d5 minimizes interference from solvent signals in proton nuclear magnetic resonance spectra, enabling clear observation of reaction products [12] [18]. Mass spectrometry provides complementary analytical capabilities, with the mass difference between protiated and deuterated products facilitating quantitative analysis [19] [20] [21].

Experimental conditions must be optimized to maximize the observed kinetic isotope effect while minimizing side reactions and isotope scrambling [7] [22]. Reaction temperatures typically range from 25 to 150 degrees Celsius, with lower temperatures favoring larger kinetic isotope effects due to enhanced zero-point energy differences [7] [10]. Solvent selection proves critical, with deuterated solvents preferred to prevent isotope exchange reactions that could compromise the integrity of the isotopic labeling [7] [12].

Sample concentration optimization balances signal intensity requirements with potential concentration-dependent side reactions [7]. Concentrations typically range from 0.1 to 10 millimolar, with higher concentrations favoring improved signal-to-noise ratios in analytical measurements [7]. Reaction time control ensures adequate conversion for analysis while preventing over-reaction that could lead to secondary product formation [7].

Quality control measures include isotope purity verification, reaction reproducibility testing, and control experiments to identify potential sources of systematic error [7] [22]. Isotope scrambling experiments using deuterated solvents help identify conditions that maintain isotopic integrity throughout the reaction [7] [22].

Computational Modeling of Isotopic Effects in Reaction Mechanisms

Computational modeling of kinetic isotope effects has evolved into a sophisticated discipline that combines quantum mechanical calculations with statistical mechanical treatment of isotopic substitution effects [3] [23] [24]. Density functional theory calculations provide the foundation for theoretical kinetic isotope effect predictions, enabling detailed analysis of transition state structures and vibrational frequencies [3] [23] [25].

The computational approach to kinetic isotope effects begins with geometry optimization of reactants, transition states, and products using high-level quantum mechanical methods [3] [23] [26]. Transition state structures are located using techniques such as synchronous transit-guided quasi-Newton methods or nudged elastic band approaches [3] [27]. The accuracy of transition state geometries directly impacts the reliability of computed kinetic isotope effects [3] [25].

Vibrational frequency calculations at the optimized geometries provide the necessary data for kinetic isotope effect computations [3] [23] [25]. The isotope effect calculation employs the Bigeleisen-Mayer equation, which relates the kinetic isotope effect to the ratio of vibrational partition functions for isotopically substituted molecules [3] [23] [25]:

KIE = (Qvib^light/Qvib^heavy)reactant × (Qvib^heavy/Qvib^light)transition_state

where Q_vib represents the vibrational partition function for each isotopically substituted species [3] [23].

Modern computational implementations utilize automated frequency scaling procedures to account for systematic errors in calculated vibrational frequencies [3] [28]. The choice of exchange-correlation functional and basis set significantly influences the accuracy of predicted kinetic isotope effects [3] [24]. Benchmark studies indicate that hybrid functionals such as B3LYP or M06-2X combined with triple-zeta basis sets provide optimal balance between accuracy and computational efficiency [3] [24].

For bromobenzene-d5 systems, the computational challenge involves treating the aromatic ring system with sufficient accuracy to capture subtle electronic effects that influence kinetic isotope effects [29] [30]. The presence of the bromine substituent introduces additional complexity due to the need for appropriate treatment of heavy atom effects and spin-orbit coupling [29] [30].

Solvent effects on kinetic isotope effects require explicit consideration in computational models [3] [28]. Implicit solvation models such as the polarizable continuum model provide reasonable approximations for many systems, though explicit solvent molecules may be necessary for systems involving strong hydrogen bonding or specific solvation effects [3] [28].

Path integral molecular dynamics simulations offer advanced computational approaches for treating nuclear quantum effects in kinetic isotope effect calculations [31] [10]. These methods explicitly account for quantum tunneling and zero-point energy contributions that may be inadequately described by harmonic approximations [31] [10]. The semiclassical instanton method provides a particularly effective approach for computing kinetic isotope effects in reactions involving significant tunneling contributions [10].

Validation of computational predictions requires careful comparison with experimental kinetic isotope effect measurements [3] [25]. Systematic discrepancies between computed and experimental values may indicate inadequate treatment of specific physical effects or limitations in the computational model [3] [25]. The development of improved computational methods continues to enhance the predictive capability of theoretical kinetic isotope effect calculations [3] [25].

Applications in Elucidating Transition States and Reaction Pathways

Kinetic isotope effects serve as powerful diagnostic tools for elucidating transition state structures and reaction pathways in organic chemistry [32] [33] [34]. The sensitivity of isotope effects to subtle changes in bonding environments makes them particularly valuable for distinguishing between alternative mechanistic proposals [32] [33] [34].

The application of kinetic isotope effects to transition state analysis relies on the principle that the magnitude and pattern of isotope effects reflect the degree of bond breaking or formation at the transition state [32] [34]. Primary kinetic isotope effects provide direct information about bonds undergoing cleavage or formation, while secondary effects reveal changes in hybridization, hyperconjugation, or steric interactions [32] [34].

For bromobenzene-d5 systems, kinetic isotope effects have been successfully applied to elucidate mechanisms of electrophilic aromatic substitution reactions [9]. The deuterium substitution pattern in the aromatic ring allows systematic investigation of regioselectivity and the nature of the rate-determining step [9]. Large primary kinetic isotope effects indicate direct participation of the deuterated position in the rate-determining step, while smaller secondary effects suggest remote electronic or steric influences [9].

Nucleophilic aromatic substitution mechanisms have been distinguished using kinetic isotope effect patterns [9]. The benzyne mechanism, first proposed by Roberts, was confirmed through isotope labeling studies that demonstrated scrambling of the isotopic label between adjacent positions [9]. This scrambling pattern provided definitive evidence for the symmetrical benzyne intermediate, ruling out alternative direct displacement mechanisms [9].

Competition experiments using bromobenzene-d5 provide insights into reaction selectivity and the factors controlling regioselectivity [33]. The relative rates of reaction at different positions can be determined from the isotope effect patterns, revealing the electronic and steric factors that influence site selectivity [33]. These studies have contributed to the understanding of Hammond's postulate and the relationship between transition state structure and product selectivity [33].

Enzymatic reactions involving aromatic substrates have been investigated using bromobenzene-d5 and related deuterated compounds [32]. The cytochrome P450 enzymes, which catalyze hydroxylation of aromatic substrates, exhibit characteristic kinetic isotope effect patterns that reveal the nature of the rate-determining step and the structure of the enzyme-substrate complex [32]. These studies have provided insights into the mechanism of oxygen insertion and the role of the heme cofactor in substrate activation [32].

The application of kinetic isotope effects to pharmaceutical research has grown significantly with the development of deuterated drug candidates. Bromobenzene-d5 serves as a synthetic intermediate for deuterated pharmaceutical compounds, where the kinetic isotope effect can be exploited to improve metabolic stability and reduce side effects. The strategic placement of deuterium atoms at metabolically labile positions can significantly alter the pharmacokinetic properties of drug molecules.

Advanced applications include the use of multiple isotope effects to probe complex reaction mechanisms [22]. By systematically varying the isotopic labeling pattern, researchers can map the reaction coordinate and identify the sequence of bond-breaking and bond-forming steps [22]. This approach has been particularly successful in elucidating the mechanisms of pericyclic reactions and complex rearrangements [22].

The integration of kinetic isotope effects with other mechanistic probes, such as stereochemical analysis and spectroscopic methods, provides comprehensive mechanistic pictures [32] [33] [34]. This multi-faceted approach has led to the resolution of long-standing mechanistic controversies and the discovery of new reaction pathways [32] [33] [34].

Contemporary applications extend to the design of improved catalysts and the optimization of synthetic transformations [33]. By understanding the transition state structures revealed by kinetic isotope effects, chemists can design catalysts that selectively stabilize the desired transition state, leading to enhanced reaction rates and selectivities [33]. This approach represents a powerful application of fundamental mechanistic understanding to practical synthetic chemistry [33].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard